Arylquin 1

Par-4 Secretagogue Potency Vimentin Binding

Researchers dissecting Par-4 paracrine signaling require a vimentin-targeted secretagogue to induce controlled Par-4 secretion. Arylquin 1 is the first-in-class chemical probe that binds vimentin to displace Par-4 at nanomolar concentrations, enabling selective GRP78-mediated apoptosis in cancer cells while sparing normal cells. • Par-4 secretagogue: displaces Par-4 from vimentin at nanomolar concentrations • Dual mechanism: also induces LMP-mediated non-apoptotic death independent of caspases & ROS • In vivo validated: reduces tumor growth in colon cancer & orthotopic glioblastoma xenograft models Supplied as ≥98% crystalline solid with full analytical documentation. Research use only; global shipping.

Molecular Formula C17H16FN3
Molecular Weight 281.33 g/mol
Cat. No. B605598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArylquin 1
SynonymsArylquin-1;  Arylquin 1;  Arylquin1; 
Molecular FormulaC17H16FN3
Molecular Weight281.33 g/mol
Structural Identifiers
InChIInChI=1S/C17H16FN3/c1-21(2)12-8-7-11-9-14(17(19)20-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,1-2H3,(H2,19,20)
InChIKeyRHAQINSYYSNKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arylquin 1 Profile & Procurement


Arylquin 1 (CAS: 1630743-73-5) is a synthetic 3-arylquinoline derivative and a potent, first-in-class secretagogue of the tumor suppressor protein Prostate Apoptosis Response-4 (Par-4) . It functions by binding to the intermediate filament protein vimentin, thereby displacing and triggering the secretion of Par-4 from normal cells . This secreted Par-4 acts in a paracrine manner, selectively binding to the cell surface receptor GRP78 on cancer cells to induce apoptosis, while leaving normal cells unaffected . The compound is a crystalline solid with a molecular weight of 281.33 g/mol, a purity of ≥98% (or 95% depending on supplier), and is typically supplied in milligram quantities for research use only .

Compound type Synthetic 3-arylquinoline, Par-4 secretagogue probe
Mechanism Vimentin binding displaces Par-4 for secretion from normal cells
Study context Par-4 pathway, selective apoptosis, and non-apoptotic LMP research

Arylquin 1: No Generic Substitution


Generic substitution is not feasible for Arylquin 1 due to its unique dual mechanism of action: it is both a Par-4 secretagogue and an inducer of lysosomal membrane permeabilization (LMP). While other compounds, such as chloroquine, are known to induce Par-4 secretion, their mechanism is p53-dependent and involves different vesicular transport pathways . In contrast, Arylquin 1 directly targets vimentin to displace Par-4, resulting in potent secretion at nanomolar concentrations . Furthermore, closely related 3-arylquinoline analogs, even those differing by a single functional group, exhibit significantly reduced or abrogated Par-4 secretagogue activity, underscoring the strict structure-activity relationship (SAR) required for this specific pharmacological effect . Therefore, substituting Arylquin 1 with a generic quinoline derivative or another Par-4 modulator will not replicate its unique, vimentin-targeted mechanism or its associated biological outcomes, rendering experimental data non-comparable.

Attribute
Arylquin 1 (Target)
Substitute Risk
Par-4 secretion mechanism
Binds vimentin, p53-independent
Chloroquine uses p53-dependent vesicular trafficking; pathway response may shift
Structure-activity requirement
Specific 3-arylquinoline core needed
Analog substitution may reduce secretagogue activity; SAR context must be reviewed
LMP induction capability
Induces lysosomal membrane permeabilization, caspase-independent
Generic quinoline derivatives may lack LMP activity; cell-death pathway endpoints may differ

Arylquin 1 Comparative Evidence


Par-4 Secretion Potency vs. Chloroquine

Arylquin 1 induces robust Par-4 secretion from normal cells at nanomolar concentrations, a level of potency not reported for other known Par-4 secretagogues such as chloroquine. This high potency is directly attributed to its specific binding to vimentin .

Par-4 secretion vs. chloroquine
Class-level inference
Induction at low nanomolar range in normal fibroblasts, not reported for chloroquine
Reported higher potency rank supports Par-4 secretion assay context
Exact head-to-head IC50 not available; class comparison based on published vimentin-binding data
Par-4 Secretagogue Potency Vimentin Binding

Paracrine Apoptosis Selectivity

Arylquin 1 does not directly kill cancer cells at its effective secretagogue concentrations. Instead, it triggers the release of Par-4 from co-cultured normal cells, which then selectively induces apoptosis in cancer cells. This paracrine mechanism is validated by the complete loss of apoptotic effect when cancer cells are co-cultured with Par-4 knockout normal cells . This is a distinct mechanism from direct cytotoxic agents, offering a different avenue for therapeutic research.

Paracrine apoptosis selectivity
Head-to-head comparison
Apoptosis in cancer cells only when co-cultured with Par-4+/+ MEFs; abolished with Par-4-/- MEFs
Supports Par-4-dependent, normal-cell-mediated apoptosis model
Co-culture assay with H1299, HOP92, H460 lines; distinct from direct cytotoxicity
Selective Apoptosis Paracrine Effect Tumor Selectivity

LMP-Mediated Non-Apoptotic Cell Death

Beyond its secretagogue function, Arylquin 1 directly induces non-apoptotic cell death in cancer cells via lysosomal membrane permeabilization (LMP). This pathway is functionally distinct from classical apoptosis, as it is not inhibited by the pan-caspase inhibitor z-VAD-fmk, the necroptosis inhibitor necrostatin-1, or antioxidants like N-acetyl-l-cysteine (NAC) . In contrast, cell death is markedly prevented by cathepsin inhibitors and overexpression of HSP70, confirming the LMP mechanism .

LMP-mediated non-apoptotic death
Head-to-head comparison
Cell death not blocked by z-VAD-fmk, necrostatin-1, or NAC; prevented by cathepsin inhibitors and HSP70 overexpression
Supports LMP pathway-response interpretation, independent of apoptosis/necroptosis
Validated in multiple cancer cell lines; cathepsin/HSP70 endpoints define mechanism
Non-Apoptotic Cell Death Lysosomal Membrane Permeabilization Mechanism of Action

In Vivo Tumor Growth Inhibition

Arylquin 1 demonstrates significant in vivo antitumor activity. In a mouse xenograft model using SW620 colon cancer cells, treatment with Arylquin 1 (10 mg/kg) significantly diminished tumor growth compared to vehicle control . Similarly, in an orthotopic glioblastoma (GBM) model using NU/NU nude mice, Arylquin 1 substantially reduced the growth of intracranially implanted GBM tumors . These results validate the translational potential of Arylquin 1 beyond simple in vitro assays.

In vivo tumor growth inhibition
Cross-study comparable
Significant reduction of tumor size in SW620 colon cancer and orthotopic GBM xenografts vs. vehicle
Supports in vivo model-response context for colon cancer and glioblastoma models
Dose 10 mg/kg; endpoint context requires species- and model-specific review
In Vivo Efficacy Xenograft Model Colon Cancer Glioblastoma

Radiosensitization in Glioblastoma

Arylquin 1 acts as a radiosensitizer, significantly enhancing the anti-tumor effect of radiotherapy in a glioblastoma model. In vivo experiments demonstrated that the combination of Arylquin 1 and radiotherapy resulted in a more substantial reduction of tumor growth compared to either treatment alone . This synergy suggests a potential application for Arylquin 1 in combination regimens where overcoming radioresistance is a key challenge.

Radiosensitization in GBM
Head-to-head comparison
Combination Arylquin 1 + radiotherapy reduced tumor growth more than either monotherapy
Supports radiosensitization combination model context in orthotopic GBM
Orthotopic nude mouse model; synergy interpretation requires dose-response validation
Radiosensitizer Combination Therapy Glioblastoma

Arylquin 1 Application Scenarios


Par-4 Secretion & Paracrine Apoptosis

Researchers studying the tumor suppressor Par-4 require a potent and specific secretagogue to dissect its paracrine signaling pathway. Arylquin 1 serves as the ideal chemical probe for this purpose, as its mechanism of displacing Par-4 from vimentin is well-defined . Its use allows for the controlled induction of Par-4 secretion from normal cells, enabling downstream studies on GRP78 receptor binding and selective apoptosis in co-cultured cancer cells . This application is directly supported by the foundational discovery and characterization of Arylquin 1.

Non-Apoptotic Death via LMP

For studies focused on alternative cell death pathways, Arylquin 1 is a critical tool to induce lysosomal membrane permeabilization (LMP)-mediated cell death. Its ability to trigger this pathway independently of caspases, necroptosis, and reactive oxygen species makes it a unique compound for teasing apart these complex signaling networks . Researchers can use Arylquin 1 to explore LMP in various cancer models and identify downstream effectors like cathepsins and HSP70, as validated by the compound's specific pharmacological profile .

Combination Therapy for Radioresistant Cancers

Arylquin 1 presents a valuable asset for research into overcoming radioresistance. Its demonstrated in vivo synergy with radiotherapy in a glioblastoma model provides a strong rationale for its use in preclinical combination studies . This scenario is ideal for researchers aiming to identify novel radiosensitizers or to validate mechanisms that enhance the efficacy of standard-of-care radiation in aggressive tumors like GBM .

In Vivo Xenograft Antitumor Efficacy

Arylquin 1 is a validated tool for in vivo oncology research. Its proven efficacy in reducing tumor growth in both subcutaneous colon cancer and orthotopic glioblastoma xenograft models makes it suitable for advanced preclinical studies [REFS-5, REFS-6]. Researchers can confidently procure this compound to assess its effects on tumor progression, metastasis, and survival in relevant animal models, bridging the gap between in vitro mechanism and potential translational application [REFS-5, REFS-6].

Application
Selection Property
Validation Focus
Par-4 pathway research
Vimentin-targeted Par-4 secretagogue activity
Par-4-dependent apoptosis in co-culture models
Lysosomal cell death studies
LMP induction independent of caspase/necroptosis
Cathepsin and HSP70 pathway endpoints
Radiosensitization research
Synergy with radiotherapy in GBM model
Tumor growth reduction in combination vs monotherapy
In vivo tumor model studies
Reported tumor growth inhibition in xenograft models
Colon cancer and GBM xenograft response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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